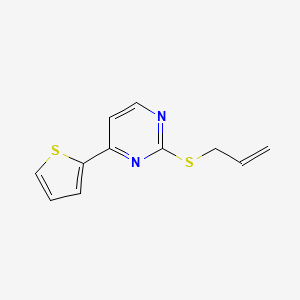

2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Sciences

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids. wikipedia.org Beyond its biological roles, the pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com

The unique electronic properties of the pyrimidine ring, characterized by π-deficiency, facilitate various chemical interactions, making it a versatile building block for the synthesis of compounds with diverse pharmacological activities. wikipedia.org Pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. mdpi.com The adaptability of the pyrimidine core allows for the strategic placement of various functional groups, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

Overview of the Structural Complexity and Diversity within Pyrimidine Derivatives

The structural diversity of pyrimidine derivatives is vast, arising from the numerous possibilities for substitution on the pyrimidine ring. Functionalization at the 2, 4, 5, and 6 positions can lead to a wide array of analogues with distinct chemical and biological profiles. This structural versatility is a key reason for the continued exploration of novel pyrimidine-based compounds.

The introduction of different substituents can modulate the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which are critical for its interaction with biological macromolecules. For instance, the incorporation of heterocyclic rings, such as thiophene (B33073), can introduce novel steric and electronic features, potentially leading to enhanced or novel biological activities. nih.gov The ability to create extensive libraries of pyrimidine derivatives through combinatorial chemistry has further accelerated the discovery of new lead compounds for drug development.

Rationale for Focused Academic Inquiry into 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine

The specific academic interest in 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine stems from the unique combination of its constituent moieties: a pyrimidine core, a thienyl group, and an allylsulfanyl substituent. Each of these components contributes to the potential for novel chemical properties and biological activities.

The Thienyl Group: The presence of a thiophene ring attached to the pyrimidine core is of particular interest. Thienopyrimidines, which feature a fused thiophene and pyrimidine ring system, are known to possess a wide range of biological activities, including anti-infective and anticancer properties. nih.gov The 2-thienyl substituent in the target molecule can be seen as a non-fused analogue, which may mimic some of the interactions of thienopyrimidines while offering different conformational flexibility.

The Allylsulfanyl Group: The allylsulfanyl group at the 2-position of the pyrimidine ring is another key feature. The sulfur atom can participate in various non-covalent interactions, and the allyl group provides a reactive handle for further chemical modifications. The presence of a sulfur-containing substituent can also influence the molecule's metabolic profile and target-binding affinity.

Therefore, the focused inquiry into 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine is driven by the hypothesis that the combination of these structural features may lead to a compound with unique and potentially valuable chemical and biological properties, contributing to the broader understanding and application of pyrimidine chemistry.

While direct and extensive research on "2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine" is not widely published, its synthesis and properties can be inferred from established chemical principles and studies on related compounds. A plausible synthetic route would involve a two-step process: first, the synthesis of the precursor 4-(2-thienyl)pyrimidine-2-thiol (B63977), followed by the S-alkylation with an allyl halide.

A common method for the synthesis of 2-mercaptopyrimidines involves the condensation of a β-dicarbonyl compound with thiourea (B124793) in the presence of a base. orgsyn.org In the case of 4-(2-thienyl)pyrimidine-2-thiol, the starting β-dicarbonyl analogue would logically be a derivative of 1-(2-thienyl)ethanone. nist.gov

The subsequent S-alkylation of the 2-mercaptopyrimidine (B73435) intermediate would likely proceed via a nucleophilic substitution reaction, where the thiol group acts as the nucleophile attacking an allyl halide, such as allyl bromide, in the presence of a base to yield the final product, 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine. researchgate.net

The anticipated physicochemical properties of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine would be influenced by its constituent parts. The pyrimidine and thiophene rings would contribute to its aromatic character and potential for π-π stacking interactions. The allylsulfanyl group would add a degree of lipophilicity. Spectroscopic characterization would be essential to confirm the structure of the synthesized compound.

| Property | Description |

| Molecular Formula | C11H10N2S2 |

| Molecular Weight | 234.34 g/mol |

| Physical State | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in common organic solvents. medcraveonline.com |

The biological and pharmacological potential of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine remains to be experimentally determined. However, based on the known activities of related thienyl-substituted pyrimidines and other allylsulfanyl-containing heterocycles, it is plausible that this compound could exhibit interesting biological properties. The combination of the pyrimidine and thiophene rings suggests potential for anticancer or antimicrobial activities. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylsulfanyl-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S2/c1-2-7-15-11-12-6-5-9(13-11)10-4-3-8-14-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPFIWLKXAMAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=CC(=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 Allylsulfanyl 4 2 Thienyl Pyrimidine

Reactivity Profiles of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution. nih.govresearchgate.net

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is challenging due to the deactivating effect of the two nitrogen atoms. researchgate.net When such reactions do occur, they are typically directed to the C-5 position, which is the most electron-rich carbon atom in the ring. nih.gov However, for a substitution to proceed, the ring usually requires activation by electron-donating groups. researchgate.net In 2-(allylsulfanyl)-4-(2-thienyl)pyrimidine, the thienyl group at C-4 and the allylsulfanyl group at C-2 act as mild activating groups, but harsh conditions would likely still be required for electrophilic substitutions like nitration or halogenation at the C-5 position.

Nucleophilic Aromatic Substitution (SNAr): The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. nih.govresearchgate.net In the target molecule, the allylsulfanyl group at the C-2 position can function as a leaving group, although thioethers are generally poor leaving groups. nih.gov The reactivity towards nucleophilic displacement can be dramatically enhanced by oxidizing the sulfur atom to a sulfoxide or, more effectively, a sulfone, which are excellent leaving groups. nih.gov This strategy allows for the introduction of a wide variety of nucleophiles at the C-2 position. The C-4 position, bearing the thienyl group, is less likely to undergo nucleophilic substitution unless the thienyl ring itself is activated towards such reactions.

Table 1: Predicted Substitution Reactions on the Pyrimidine Ring

| Reaction Type | Position | Reagent/Conditions | Expected Product |

| Electrophilic | C-5 | HNO₃ / H₂SO₄ | 5-Nitro-2-(allylsulfanyl)-4-(2-thienyl)pyrimidine |

| Electrophilic | C-5 | Br₂ / Acetic Acid | 5-Bromo-2-(allylsulfanyl)-4-(2-thienyl)pyrimidine |

| Nucleophilic | C-2 | 1. m-CPBA (oxidation) 2. R₂NH (Amine) | 2-(Dialkylamino)-4-(2-thienyl)pyrimidine |

| Nucleophilic | C-2 | 1. H₂O₂ (oxidation) 2. NaOR (Alkoxide) | 2-Alkoxy-4-(2-thienyl)pyrimidine |

| Nucleophilic | C-2 | 1. Oxidant 2. RSH (Thiol) | 2-(Alkylsulfanyl)-4-(2-thienyl)pyrimidine |

Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) can lead to the formation of dihydropyrimidine or tetrahydropyrimidine (B8763341) derivatives. libretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce the aromatic pyrimidine ring unless it is activated by strong electron-withdrawing groups. libretexts.orgorganic-chemistry.org The reduction typically occurs at the C-5 and C-6 positions.

Oxidation: The oxidation of the pyrimidine ring itself is not a common transformation due to its electron-deficient character. Reactions with strong oxidizing agents are more likely to affect the substituents—specifically the allylsulfanyl and thienyl groups—before attacking the aromatic pyrimidine core. N-oxidation of one of the ring nitrogen atoms can sometimes be achieved using peracids, but this is more difficult than in pyridine chemistry.

Table 2: Predicted Ring Reduction and Oxidation Pathways

| Reaction Type | Reagent/Conditions | Expected Product |

| Reduction | H₂ / Pd-C | 2-(Propylsulfanyl)-4-(2-thienyl)-1,4,5,6-tetrahydropyrimidine |

| Reduction | NaBH₄ | No reaction on pyrimidine ring |

| Oxidation | m-CPBA | 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine N-oxide |

Transformations Involving the Allylsulfanyl Group

The allylsulfanyl substituent is a versatile functional group that provides several avenues for chemical modification, including rearrangement, oxidation of the sulfur atom, and reactions at the carbon-carbon double bond. wikipedia.org

Allyl thioethers are known to undergo wikipedia.orgwikipedia.org-sigmatropic rearrangements, commonly known as the thio-Claisen rearrangement. semanticscholar.org When heated, 2-(allylsulfanyl)-4-(2-thienyl)pyrimidine could potentially undergo such a rearrangement. This process would involve the migration of the allyl group from the exocyclic sulfur atom to one of the ring nitrogen atoms (N-1 or N-3). The reaction proceeds through a cyclic transition state, resulting in the formation of an N-allyl-pyrimidine-2-thione isomer. This transformation provides a route to functionalize the ring nitrogen atoms.

The sulfur atom in the allylsulfanyl group is readily oxidized. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, selectively yields the corresponding sulfoxide, 2-(allyl-sulfinyl)-4-(2-thienyl)pyrimidine. organic-chemistry.orgmdpi.comjsynthchem.com

Further oxidation with an excess of the oxidizing agent or under more forceful conditions leads to the formation of the sulfone, 2-(allylsulfonyl)-4-(2-thienyl)pyrimidine. mdpi.comorganic-chemistry.org As mentioned previously, the resulting sulfone is an excellent leaving group, making the C-2 position of the pyrimidine ring highly activated for nucleophilic aromatic substitution. nih.gov

Table 3: Oxidation of the Allylsulfanyl Group

| Product | Reagent/Conditions | Key Characteristics |

| Allyl Sulfoxide | 1 eq. H₂O₂ or m-CPBA, low temp. | Chiral center at sulfur; intermediate oxidation state. |

| Allyl Sulfone | ≥2 eq. H₂O₂ or m-CPBA, higher temp. | Strong electron-withdrawing group; excellent leaving group for SNAr. nih.govorganic-chemistry.org |

The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition reactions, similar to a typical alkene. wikipedia.org This allows for a variety of functional group transformations on the side chain without altering the core pyrimidine-thienyl structure, provided that chemoselective reagents are used.

Common addition reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) would yield the corresponding 2,3-dihalopropyl-sulfanyl derivative.

Hydrohalogenation: Treatment with HBr or HCl would lead to the Markovnikov or anti-Markovnikov addition product, depending on the reaction conditions (e.g., presence of peroxides).

Epoxidation: Reaction with an epoxidizing agent like m-CPBA can form an oxirane ring across the double bond, yielding 2-((oxiran-2-ylmethyl)sulfanyl)-4-(2-thienyl)pyrimidine.

Hydroxylation: Dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) would produce the corresponding diol.

Table 4: Predicted Addition Reactions on the Allyl Group

| Reaction Type | Reagent/Conditions | Expected Product |

| Bromination | Br₂ in CCl₄ | 2-((2,3-Dibromopropyl)sulfanyl)-4-(2-thienyl)pyrimidine |

| Epoxidation | m-CPBA in CH₂Cl₂ | 2-((Oxiran-2-ylmethyl)sulfanyl)-4-(2-thienyl)pyrimidine |

| Dihydroxylation | Cold, dilute KMnO₄, NaOH | 2-((2,3-Dihydroxypropyl)sulfanyl)-4-(2-thienyl)pyrimidine |

| Hydrogenation | H₂ / Pd-C | 2-(Propylsulfanyl)-4-(2-thienyl)pyrimidine |

Cleavage and Derivatization of the Allylsulfanyl Linkage

The allylsulfanyl group at the C2 position of the pyrimidine ring is a versatile handle for chemical modification. Its reactivity is primarily centered on the sulfur atom, which can be oxidized or cleaved, allowing for the introduction of new functional groups.

A key transformation of the allylsulfanyl moiety is its oxidation to the corresponding sulfoxide and sulfone. This conversion dramatically alters the electronic properties of the C2 position, transforming the sulfur-based substituent into a highly effective leaving group. The oxidation can be achieved selectively using various reagents, with the stoichiometry of the oxidant controlling the final oxidation state. For instance, reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for such transformations. The resulting 2-(allylsulfonyl)-4-(2-thienyl)pyrimidine is highly activated toward nucleophilic aromatic substitution (SNAr), enabling the facile displacement of the allylsulfonyl group by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This two-step sequence of oxidation followed by nucleophilic substitution provides a powerful synthetic route to a diverse array of 2-substituted-4-(2-thienyl)pyrimidines.

Alternatively, the entire allylsulfanyl group can be removed through reductive desulfurization. This process typically involves reagents like Raney Nickel or other catalytic systems designed for C-S bond cleavage, resulting in the formation of 4-(2-thienyl)pyrimidine. This transformation is useful when the unsubstituted pyrimidine core is the desired scaffold.

Furthermore, the C(sp³)–S bond of the allyl group can be selectively cleaved under specific metal-free conditions. Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can mediate the cleavage of benzylic or allylic C-S bonds, which, in the case of 2-(allylsulfanyl)-4-(2-thienyl)pyrimidine, would likely yield 4-(2-thienyl)pyrimidine-2-thiol (B63977). This thiol can then be subjected to further alkylation or other derivatization reactions.

| Transformation | Reagents and Conditions | Product Type | Reference Analogy |

|---|---|---|---|

| Oxidation to Sulfoxide | 1.1 eq. m-CPBA, CH₂Cl₂, 0 °C to rt | 2-(Allylsulfinyl)-4-(2-thienyl)pyrimidine | organic-chemistry.org |

| Oxidation to Sulfone | >2.0 eq. m-CPBA, CH₂Cl₂, rt | 2-(Allylsulfonyl)-4-(2-thienyl)pyrimidine | organic-chemistry.org |

| Nucleophilic Substitution (of Sulfone) | Amine (R₂NH), Solvent, Heat | 2-(Amino)-4-(2-thienyl)pyrimidine | organic-chemistry.org |

| Reductive Desulfurization | Raney Ni, Ethanol, Reflux | 4-(2-thienyl)pyrimidine | organic-chemistry.org |

| Allylic C-S Cleavage | NCS, Solvent, Heat | 4-(2-thienyl)pyrimidine-2-thiol | mdpi.com |

Reactivity of the 2-Thienyl Moiety

The 2-thienyl group attached to the C4 position of the pyrimidine ring behaves as an electron-rich aromatic system, making it susceptible to reactions characteristic of thiophenes, such as electrophilic substitution and metal-catalyzed C-H functionalization.

Electrophilic Reactions on the Thiophene (B33073) Ring

The thiophene ring is significantly more reactive towards electrophiles than the electron-deficient pyrimidine ring. Consequently, electrophilic aromatic substitution will occur selectively on the thienyl moiety. The directing effect of the sulfur atom in the thiophene ring and the position of the pyrimidine substituent govern the regiochemical outcome.

In 2-substituted thiophenes, electrophilic attack typically occurs at the C5 position, which is the most electron-rich and sterically accessible site. Therefore, reactions such as nitration, halogenation, or acylation of 2-(allylsulfanyl)-4-(2-thienyl)pyrimidine are expected to yield the corresponding 4-(5-substituted-2-thienyl) derivatives. It is crucial to employ mild reaction conditions to prevent degradation of the sensitive thiophene ring. For example, nitration can be effectively carried out using reagents like nitric acid in trifluoroacetic anhydride, which are less harsh than the standard concentrated sulfuric and nitric acid mixture. semanticscholar.orgstackexchange.com

| Reaction | Typical Reagent | Predicted Major Product | Reference Analogy |

|---|---|---|---|

| Nitration | HNO₃ / (CF₃CO)₂O | 2-(Allylsulfanyl)-4-(5-nitro-2-thienyl)pyrimidine | semanticscholar.orgstackexchange.com |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 2-(Allylsulfanyl)-4-(5-bromo-2-thienyl)pyrimidine | semanticscholar.org |

| Acylation | Ac₂O, H₃PO₄ | 2-(Allylsulfanyl)-4-(5-acetyl-2-thienyl)pyrimidine | semanticscholar.org |

C-H Activation and Functionalization at Thiophene Positions

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to classical electrophilic substitution. The thiophene ring in 2-(allylsulfanyl)-4-(2-thienyl)pyrimidine contains several C-H bonds that can be targeted for direct arylation, alkenylation, or other coupling reactions, typically using transition metal catalysts such as palladium.

The regioselectivity of C-H activation is influenced by several factors, including the directing ability of the heteroatoms (sulfur in thiophene and nitrogens in pyrimidine) and the electronic nature of the C-H bonds. For 2-substituted thiophenes, palladium-catalyzed direct arylation often occurs at the C5 position. However, functionalization at the C3 position is also possible and can sometimes be controlled by the choice of ligands, catalyst, or directing groups. The pyrimidine nitrogen atoms can act as coordinating sites for the metal catalyst, potentially directing C-H activation to the C3 position of the thiophene ring, which is ortho to the point of attachment to the pyrimidine.

Chemoselectivity and Regioselectivity in Multi-Functionalized Pyrimidine Systems

The presence of multiple reactive sites in 2-(allylsulfanyl)-4-(2-thienyl)pyrimidine makes chemoselectivity a critical consideration in its chemical transformations. The outcome of a given reaction depends on the nature of the reagent and the inherent reactivity of each functional moiety.

Electrophilic vs. Nucleophilic Reactions: The molecule exhibits a clear electronic dichotomy. The thienyl ring is electron-rich and is the exclusive site of electrophilic attack. Conversely, the pyrimidine ring, particularly the C2 position after oxidation of the sulfur, is electron-deficient and is the site of nucleophilic attack. This electronic differentiation allows for highly chemoselective transformations.

Reactivity of the Allylsulfanyl Group vs. Rings: The sulfur atom of the allylsulfanyl group is nucleophilic and susceptible to oxidation. This transformation can typically be performed chemoselectively without affecting the aromatic rings, as many modern oxidation methods for sulfides are mild and tolerant of other functional groups. organic-chemistry.org

Regioselectivity on the Thiophene Ring: As discussed, there is a strong preference for electrophilic attack at the C5 position of the 2-thienyl ring due to electronic and steric factors. In C-H activation reactions, while C5 remains a probable site, the coordinating effect of the pyrimidine nitrogens may favor functionalization at the C3 position, presenting an opportunity for regiocontrolled synthesis depending on the chosen methodology.

Spectroscopic and Advanced Structural Elucidation Methodologies for 2 Allylsulfanyl 4 2 Thienyl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), provide the initial framework for structural assignment by identifying the number and type of unique magnetic environments for these nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine, the signals can be assigned based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integral values. The electron-withdrawing nature of the pyrimidine (B1678525) and thienyl rings significantly influences the chemical shifts of adjacent protons, typically shifting them downfield. Protons on the pyrimidine ring are expected at lower fields compared to those on the thienyl ring due to the presence of two nitrogen atoms. researchgate.net

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 (pyrimidine) | 8.6 - 8.8 | Doublet (d) | J = ~5.0 Hz |

| H-5 (pyrimidine) | 7.2 - 7.4 | Doublet (d) | J = ~5.0 Hz |

| H-5' (thienyl) | 7.8 - 8.0 | Doublet of doublets (dd) | J = ~5.0, 1.2 Hz |

| H-3' (thienyl) | 7.6 - 7.7 | Doublet of doublets (dd) | J = ~3.7, 1.2 Hz |

| H-4' (thienyl) | 7.1 - 7.2 | Doublet of doublets (dd) | J = ~5.0, 3.7 Hz |

| -S-CH₂- (allyl) | 3.8 - 4.0 | Doublet (d) | J = ~7.0 Hz |

| -CH= (allyl) | 5.9 - 6.1 | Multiplet (m) | - |

| =CH₂ (allyl, trans) | 5.3 - 5.5 | Doublet of triplets (dt) | J = ~17.0, 1.5 Hz |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons in the heterocyclic rings appear in the aromatic region, while those of the allylsulfanyl group are found in the aliphatic region. chemicalbook.comresearchgate.net

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (pyrimidine) | 168 - 172 |

| C-4 (pyrimidine) | 163 - 166 |

| C-6 (pyrimidine) | 157 - 159 |

| C-5 (pyrimidine) | 118 - 120 |

| C-2' (thienyl) | 142 - 145 |

| C-3' (thienyl) | 129 - 131 |

| C-5' (thienyl) | 128 - 130 |

| C-4' (thienyl) | 127 - 129 |

| -S-CH₂- (allyl) | 34 - 36 |

| -CH= (allyl) | 132 - 134 |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This is invaluable for tracing the connectivity within the thienyl and pyrimidine rings and confirming the structure of the allyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). Each cross-peak links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two to three bonds, between protons and carbons (¹H-¹³C). It is instrumental in connecting molecular fragments, for instance, by showing correlations from the H-5' and H-3' protons of the thienyl ring to the C-4 carbon of the pyrimidine ring, and from the allyl -S-CH₂- protons to the C-2 carbon of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the relative orientation of the rings and the allyl substituent. For example, a NOESY correlation between the pyrimidine H-5 proton and the thienyl H-3' proton would suggest a specific preferred conformation in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and offers structural clues based on the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion. For 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine (C₁₁H₁₀N₂S₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The presence of two sulfur atoms would also give a characteristic isotopic pattern for the molecular ion peak (M+2) with an abundance of approximately 8-9% relative to the monoisotopic peak (M+). sapub.org

The fragmentation of pyrimidine derivatives in mass spectrometry often involves characteristic losses of side chains and subsequent ring cleavages. sapub.org A plausible fragmentation pathway for 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine would likely involve:

Loss of the allyl group: A primary fragmentation could be the cleavage of the S-allyl bond, leading to the loss of a C₃H₅ radical (m/z 41), resulting in a prominent fragment ion.

Loss of the thienyl group: Cleavage of the bond between the pyrimidine and thienyl rings could result in the loss of a C₄H₃S radical.

Ring Fragmentation: The pyrimidine ring itself can undergo complex fragmentation, often involving the loss of HCN or related neutral molecules. sapub.org

Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 234.03 | [M]⁺ (Molecular Ion) |

| 193.02 | [M - C₃H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint. researchgate.netresearchgate.net

For 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine, key vibrational bands would be expected that confirm the presence of the constituent functional groups:

Aromatic C-H stretching: These vibrations from both the pyrimidine and thienyl rings are typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: The sp² and sp³ hybridized C-H bonds of the allyl group would show stretching vibrations just below and above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the double bonds within the pyrimidine and thienyl rings are expected in the 1600-1450 cm⁻¹ region. The C=C stretch of the allyl group would also appear in this region (~1640 cm⁻¹).

C-S stretching: The carbon-sulfur stretching vibrations are typically weaker and appear in the 800-600 cm⁻¹ range.

=C-H bending (out-of-plane): These "wagging" vibrations for the aromatic and vinyl protons are characteristic and appear in the 1000-650 cm⁻¹ region, providing information about the substitution patterns of the rings.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Allyl =C-H stretch | 3080 - 3020 | IR, Raman |

| Allyl C-H stretch | 2980 - 2900 | IR, Raman |

| C=C stretch (allyl) | ~1640 | IR, Raman |

| C=C, C=N stretch (rings) | 1600 - 1450 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles. redalyc.org

Although a specific crystal structure for 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine is not publicly available, analysis of related structures allows for well-founded predictions. researchgate.netnih.govresearchgate.net

Bond Lengths and Angles: The C-S and C-N bond lengths within the pyrimidine ring and the C-S bonds of the thienyl and allylsulfanyl groups would be determined with high precision, confirming the bonding arrangement.

Intermolecular Interactions: X-ray analysis would reveal how molecules pack in the crystal lattice. This includes identifying potential non-covalent interactions such as π-π stacking between the aromatic rings or C-H···N or C-H···S hydrogen bonds, which govern the supramolecular architecture. researchgate.net

Computational and Theoretical Investigations of 2 Allylsulfanyl 4 2 Thienyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study pyrimidine (B1678525) derivatives. dergipark.org.trsemanticscholar.org DFT calculations can provide accurate predictions of molecular geometries and energies.

Illustrative Data: Conformational Analysis of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 (Global Minimum) |

| B | 180° | 1.5 |

| C | -60° | 2.1 |

Note: The data in this table is illustrative and represents typical results from a conformational analysis. It is not based on actual calculations for "2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine."

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. aimspress.com For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Illustrative Data: FMO Analysis of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. It is not based on actual calculations for "2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine."

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For "2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine," the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogen atoms are likely to be in regions of positive potential. researchgate.net The sulfur atom can exhibit both nucleophilic and electrophilic characteristics. mdpi.com

DFT calculations can be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, which are important for understanding the stability and reactivity of the molecule under different conditions. researchgate.netmdpi.com Furthermore, theoretical predictions of spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, can aid in the interpretation of experimental data and the structural confirmation of the compound.

Illustrative Data: Predicted Thermodynamic and Spectroscopic Properties

| Property | Predicted Value |

| Standard Enthalpy of Formation | -150.2 kJ/mol |

| Standard Gibbs Free Energy of Formation | 25.5 kJ/mol |

| Key IR Frequency (C=N stretch) | 1620 cm⁻¹ |

| ¹H NMR Chemical Shift (Thienyl H) | 7.2-7.8 ppm |

Note: The data in this table is illustrative and represents plausible values for a molecule with the structure of "2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine." It is not based on actual calculations.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Molecular Modeling and Simulation Techniques

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and simulation techniques can be used to study the behavior of "2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine" in a condensed phase, such as in a solvent or interacting with a biological target. Techniques like molecular dynamics (MD) simulations can reveal the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and intermolecular interactions. Such studies are crucial for understanding its behavior in a biological environment, for instance, how it might bind to a protein active site. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic nature of molecules over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of a molecule, revealing its preferred shapes and flexibility. For derivatives of thieno[2,3-d]pyrimidine (B153573) and other related pyrimidine structures, MD simulations are often run for nanoseconds to confirm the stability of a proposed binding pose obtained from docking studies. nih.govnih.govtandfonline.com

Researchers typically analyze the Root Mean Square Deviation (RMSD) of the molecule's atoms over the course of the simulation. A stable RMSD plot suggests that the compound remains in a consistent conformation within the binding site, indicating a stable interaction. tandfonline.com These simulations provide a more realistic view of the molecular interactions in a dynamic physiological environment compared to static docking poses.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is crucial for understanding the potential mechanism of action and for predicting the binding affinity of novel compounds like pyrimidine derivatives. mdpi.commdpi.com

Docking algorithms place the ligand (the small molecule) into the binding site of a target protein and score the different poses based on how well they fit geometrically and energetically. The output includes a predicted binding mode and a docking score, often expressed as binding energy in kcal/mol, which estimates the binding affinity. aip.org Lower binding energy values typically suggest a more favorable interaction. For example, studies on various pyrimidine derivatives have used docking to predict their interactions with targets like cyclin-dependent kinases and microbial enzymes. nih.govnih.gov

| Compound Series | Target Protein | Example Binding Energy (kcal/mol) |

| Phenylpyrimidine Derivatives | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 |

| Thienopyrimidine Derivatives | VEGFR-2 | -40.35 (MM-GBSA) |

| Pyrimidine-2-thiol Derivatives | Dihydrofolate Reductase (DHFR) | -6.60 |

Table 1: Representative binding affinity predictions for pyrimidine-based compounds against various protein targets, as determined by molecular docking and related computational methods. The data is illustrative and compiled from studies on analogous structures. aip.orgnih.govrsc.org

Beyond predicting the binding pose, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for a molecule's potency and selectivity. Key interactions for pyrimidine and thienopyrimidine analogs frequently include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors, often interacting with key amino acid residues in the hinge region of kinases. nih.gov

Hydrophobic Interactions: The thienyl and allyl groups of the target compound would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic thienyl and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

| Interaction Type | Potential Interacting Residues (Example: Kinase) |

| Hydrogen Bond | Cys917, Thr26, Glu166 |

| Hydrophobic / van der Waals | Leu100, Val106, Phe227, Pro236, Val914, Ala864 |

| π-π Stacking | Phe1045 |

Table 2: Common intermolecular interactions and example amino acid residues observed in docking studies of pyrimidine and thienopyrimidine derivatives with protein kinase targets. nih.govmdpi.comrsc.org

Pharmacophore Modeling for Rational Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. benthamdirect.com

For pyrimidine-based inhibitors, a typical pharmacophore model might include an aromatic ring feature for the pyrimidine core, a hydrogen bond acceptor for one of the ring nitrogens, and hydrophobic features corresponding to substituents. tandfonline.comresearchgate.net These models are then used as 3D queries to screen large virtual libraries for new compounds with the desired features or to guide the modification of existing compounds to improve their activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. bohrium.comresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in defining these relationships mathematically. mdpi.com

In Silico Exploration of Substituent Effects on Molecular Interactions

By systematically modifying substituents on the core pyrimidine scaffold in silico, researchers can predict how these changes will affect binding affinity and interactions. For the 2,4-disubstituted pyrimidine scaffold, studies show that both steric and electronic properties of the substituents at these positions are critical for activity. nih.gov

For instance, a computational SAR study could involve modeling a series of analogs where the allyl group at the 2-position or the thienyl group at the 4-position of the target compound is replaced by other functional groups. Docking these virtual analogs into the target protein would reveal how these modifications impact the binding mode and affinity. A QSAR model could then be built to correlate properties like substituent size, polarity, or electronic character with the predicted biological activity, providing a roadmap for synthesizing more potent analogs. nih.govnih.gov

| Position on Pyrimidine Ring | Substituent Type | General Effect on Activity (Example: Kinase Inhibition) |

| C-2 | Small, polar groups | Often enhances activity by forming specific interactions. |

| C-2 | Bulky, lipophilic groups | Can be detrimental or beneficial depending on pocket size. |

| C-4 | Aromatic/Heteroaromatic Rings | Typically crucial for anchoring via hydrophobic and π-stacking interactions. |

| C-4 | N-substituted amines | Can introduce key hydrogen bonds and improve selectivity. |

Table 3: A generalized summary of substituent effects on the activity of 2,4-disubstituted pyrimidines based on SAR studies of related compounds. nih.govnih.gov

Advanced Methodologies in Library Synthesis and Diversity Generation for Pyrimidine Derivatives

Combinatorial Chemistry Approaches for Pyrimidine-Based Libraries

Combinatorial chemistry has revolutionized the process of lead discovery by enabling the synthesis of large, structured libraries of compounds. acs.org This is achieved by systematically combining a smaller number of molecular building blocks in various combinations. For pyrimidine-based libraries, both solid-phase and solution-phase combinatorial approaches have been successfully employed.

Solid-phase organic synthesis (SPOS) has been a powerful tool for the construction of pyrimidine (B1678525) libraries. nih.gov In SPOS, the pyrimidine scaffold or a key intermediate is covalently attached to an insoluble solid support, such as a polymer resin. wikipedia.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin. wikipedia.orgresearchgate.net This technique is particularly advantageous for multi-step syntheses, as it avoids the need for traditional purification methods after each step, thereby increasing efficiency and amenability to automation. researchgate.net

The synthesis of substituted pyrimidines on solid supports can be achieved through various strategies. nih.gov One common approach involves the immobilization of a precursor molecule that already contains the pyrimidine ring, followed by the sequential addition of diverse functionalities. Alternatively, the pyrimidine ring itself can be constructed on the solid support from acyclic precursors. For a target structure like 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine, a potential SPOS route could involve anchoring a thiouronium derivative to the resin, which can then be cyclized with a β-dicarbonyl compound bearing the 2-thienyl moiety. Subsequent S-alkylation with an allyl halide, followed by cleavage from the resin, would yield the desired product. The versatility of SPOS allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring, leading to the generation of large and diverse libraries. acs.org

Table 1: Comparison of Key Features of Solid-Phase Organic Synthesis (SPOS) for Pyrimidine Scaffolds

| Feature | Description |

|---|---|

| Immobilization | The pyrimidine core or a precursor is covalently attached to a solid support (e.g., polystyrene resin). |

| Reaction Conditions | Excess reagents can be used to drive reactions to completion. |

| Purification | Simplified to filtration and washing of the solid support, removing the need for chromatography after each step. |

| Automation | Highly amenable to automated synthesis platforms, enabling high-throughput library production. |

| Cleavage | The final product is cleaved from the solid support in the last step of the synthesis. |

While SPOS offers significant advantages, solution-phase parallel synthesis (SPS) has emerged as a complementary and sometimes preferred strategy, particularly for smaller, more focused libraries. nih.govdocumentsdelivered.com In SPS, reactions are carried out in solution, often in multi-well plates, allowing for the parallel synthesis of a large number of individual compounds. nih.gov A key challenge in SPS is the purification of the final products, which has been addressed through the development of techniques such as liquid-liquid extraction, solid-phase extraction, and the use of scavenger resins. documentsdelivered.com

Diversity-Oriented Synthesis (DOS) for Expanding Chemical Space

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries. researchgate.net Unlike target-oriented synthesis, which focuses on the synthesis of a single molecule, DOS aims to generate a wide range of different molecular skeletons from a common starting material. nih.govdatapdf.com This is achieved through the use of branching reaction pathways, where a single intermediate can be converted into multiple, structurally distinct products. cam.ac.uk

For pyrimidine derivatives, a DOS approach could start with a highly functionalized pyrimidine core. researchgate.net By strategically applying different reaction conditions or reagents, this core could undergo various transformations, such as intramolecular cyclizations, ring-expansions, or multicomponent reactions, to yield a diverse collection of fused and polycyclic pyrimidine-containing scaffolds. researchgate.netnih.gov This approach is particularly valuable for exploring novel chemical space and identifying compounds with unprecedented biological activities. datapdf.com A privileged substructure-based DOS (pDOS) approach, which utilizes molecular frameworks known to interact with biological targets, can be employed to enhance the biological relevance of the synthesized library. datapdf.comresearchgate.net

Flow Chemistry and Automated Synthesis for High-Throughput Production and Optimization

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, has emerged as a highly efficient and scalable technology for chemical synthesis. acs.orgfigshare.com The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. acs.orgacs.org When coupled with automation, flow chemistry enables the high-throughput production and rapid optimization of reaction conditions for the synthesis of pyrimidine derivatives. acs.orgfigshare.com

The synthesis of fused pyrimidinones, for instance, has been demonstrated in an automated high-temperature and high-pressure flow reactor, achieving high yields in a matter of minutes. acs.orgacs.org This technology is highly amenable to the synthesis of libraries of pyrimidine derivatives, as reaction conditions can be rapidly screened and optimized for a range of substrates. For the synthesis of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine, a flow chemistry setup could be designed for the key bond-forming reactions, such as the condensation to form the pyrimidine ring or the subsequent substitution reactions. The ability to rapidly vary reaction parameters and screen different building blocks makes automated flow chemistry an invaluable tool for the efficient production and optimization of pyrimidine-based compound libraries.

Table 2: Comparison of Advanced Synthesis Methodologies for Pyrimidine Derivatives

| Methodology | Key Principle | Advantages |

|---|---|---|

| Solid-Phase Organic Synthesis (SPOS) | Synthesis on an insoluble polymer support. nih.gov | Simplified purification, amenability to automation, use of excess reagents. wikipedia.orgresearchgate.net |

| Solution-Phase Parallel Synthesis (SPS) | Parallel reactions in solution, often in multi-well plates. nih.gov | No need for immobilization/cleavage steps, direct analysis of reaction progress. |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse scaffolds from a common intermediate. researchgate.netnih.gov | Exploration of novel chemical space, creation of complex and 3D-rich molecules. datapdf.comresearchgate.net |

| Flow Chemistry and Automated Synthesis | Continuous reaction in a flow reactor with automated control. acs.orgfigshare.com | Precise reaction control, enhanced safety, rapid optimization, and scalability. acs.org |

Future Directions and Emerging Research Avenues in 2 Allylsulfanyl 4 2 Thienyl Pyrimidine Research

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Molecular Design and Synthesis

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and molecular design by accelerating the identification and optimization of novel compounds. For pyrimidine (B1678525) derivatives, these technologies are being employed to build predictive models for biological activity, toxicity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional screening methods. mdpi.comscirp.org

For 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine, these AI and ML methodologies offer a pathway to rapidly explore its therapeutic potential. Generative models could design novel derivatives by modifying its core structure to enhance binding affinity for specific targets, such as kinases or G-protein-coupled receptors. ML algorithms could predict the bioactivity of these virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.

Table 1: Application of AI/ML Models in Pyrimidine Derivative Research

| AI/ML Technique | Application in Pyrimidine Research | Potential Application for 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting anti-inflammatory or anticancer activity of pyrimidine series. | To predict potential anticancer, anti-inflammatory, or antimicrobial activities based on its structural features. | mdpi.comscirp.org |

| Artificial Neural Networks (ANN) | Developing predictive models for biological activity with high accuracy. | To create robust models that predict the compound's efficacy against various biological targets. | scirp.org |

| Deep Generative Models (e.g., SyntaLinker) | Designing novel pyrrolo[2,3-d]pyrimidine scaffolds as kinase inhibitors. | To generate novel derivatives with optimized properties for specific therapeutic targets. | nih.gov |

| AI-Powered Virtual Screening (e.g., HelixDock) | Identifying pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting protein-protein interactions. | To screen for potential protein targets and predict binding modes and affinities. | nih.gov |

Development of Novel Catalytic Systems for Specific Functionalization Reactions

The development of novel catalytic systems is crucial for the precise and efficient modification of complex molecules. For pyrimidines, significant progress has been made in C-H bond functionalization, which allows for the direct attachment of new functional groups to the core ring structure without pre-functionalization, thus streamlining synthesis. researchgate.netnih.gov

Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and nickel (Ni), has been instrumental in achieving regioselective C-H activation. nih.govacs.org For example, Pd-catalyzed C-H arylation has been successfully applied to 4-arylpyrimidines. acs.org The pyrimidine ring itself can act as a directing group, guiding the catalyst to a specific C-H bond for functionalization. nih.govacs.org This strategy has enabled diverse transformations, including arylations, iodinations, and acetoxylations. acs.org

In the context of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine, these advanced catalytic methods could be used to selectively functionalize the pyrimidine or thienyl rings. The development of catalysts that can tolerate the sulfur atom in the allyl sulfide (B99878) and thienyl groups is a key research direction. Such catalysts would enable the introduction of a wide array of substituents, creating a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, hybrid catalysts and organocatalysts are being explored for pyrimidine synthesis, offering milder reaction conditions and enhanced selectivity. acs.org

Advanced Computational Methodologies for Predicting Complex Molecular Behaviors and Interactions

Beyond the initial design phase, advanced computational methods are providing unprecedented insights into the dynamic behavior of molecules. Techniques like molecular dynamics (MD) simulations and Density Functional Theory (DFT) are being used to study the stability of ligand-protein complexes, predict binding free energies, and understand complex molecular interactions at an atomic level. nih.govnih.govrsc.org

For pyrimidine-based inhibitors, MD simulations have been used to investigate binding modes with target proteins like p21-activated kinase 4 (PAK4) and Focal Adhesion Kinase (FAK). nih.govrsc.org These simulations can reveal crucial information about the stability of interactions, the role of specific amino acid residues, and the conformational changes that occur upon binding, which cannot be captured by static molecular docking alone. mdpi.com DFT calculations further complement these studies by providing detailed electronic structure information, helping to explain the reactivity and spectroscopic properties of these molecules. nih.govresearchgate.net

Applying these methodologies to 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine could elucidate its mechanism of action if a biological target is identified. MD simulations could model its interaction with a receptor's active site, highlighting key hydrogen bonds and hydrophobic interactions. rsc.org This would provide a rational basis for designing more potent analogs. DFT could be used to understand the reactivity of the allyl sulfide group, which is a key site for potential covalent interactions or further synthetic modification.

Table 2: Computational Methodologies in Pyrimidine Research

| Methodology | Description | Application to Pyrimidine Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify potential binding modes and estimate binding affinity of pyrimidine inhibitors. | nih.govrsc.org |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | To assess the stability of protein-ligand complexes and calculate binding free energies. | nih.govrsc.orgmdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. | To build predictive models for the activity of novel pyrimidine derivatives as kinase inhibitors. | rsc.org |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate electronic structure. | To analyze molecular geometry, electronic behavior, and reactivity of novel pyrimidines. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine, and what key reaction conditions are required?

- Answer : The synthesis typically involves nucleophilic substitution or copper-mediated arylsulfanylation reactions. For example, pyrimidine derivatives react with allyl thiols under catalytic conditions (e.g., Cu(I) or Cu(II) catalysts) in polar aprotic solvents like DMF or DMSO at 60–80°C. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Key steps include protecting reactive groups (e.g., amines) and optimizing stoichiometry to minimize byproducts .

Q. How is spectroscopic characterization (NMR, IR) utilized to confirm the structural integrity of this compound?

- Answer :

- 1H/13C NMR : Peaks at δ 2.8–3.2 ppm (allyl sulfanyl protons) and δ 6.5–7.5 ppm (thienyl protons) confirm substitution patterns. Coupling constants (e.g., J = 15 Hz for allyl groups) validate stereochemistry.

- IR : Stretches at 2550–2600 cm⁻¹ (S–H) and 1600–1650 cm⁻¹ (C=N/C=C) confirm functional groups.

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Contamination (e.g., residual solvents) is identified via integration anomalies in NMR .

Advanced Research Questions

Q. What methodological approaches are recommended for investigating the compound’s potential as a VEGFR inhibitor or antimicrobial agent?

- Answer :

- VEGFR Inhibition : Use in vitro kinase assays with recombinant VEGFR-2. Measure IC₅₀ values via fluorescence polarization (FP) or ELISA, comparing to positive controls (e.g., Sorafenib). Structural analogs (e.g., thieno[2,3-d]pyrimidine derivatives) guide SAR studies, focusing on sulfanyl group interactions with ATP-binding pockets .

- Antimicrobial Activity : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity. Synergy studies (e.g., checkerboard assays) with β-lactams explore combinatorial effects .

Q. How can reaction conditions be optimized to enhance yield and selectivity in sulfanyl group modifications?

- Answer :

- Solvent Selection : Use DMF for polar intermediates or THF for Grignard-like reactions.

- Catalyst Screening : Test Cu(I) vs. Pd(0) catalysts for cross-coupling efficiency. For example, CuI improves allyl sulfanyl coupling yields by 20% compared to Pd(PPh₃)₄ in thienylpyrimidine systems .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., oxidation of thiols to disulfides).

- Workflow : Monitor reactions via TLC/HPLC and isolate intermediates (e.g., thiol-protected analogs) to prevent premature degradation .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Answer :

- Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cell-based VEGFR inhibition). Discrepancies may arise from off-target effects or assay sensitivity.

- Structural Verification : Re-synthesize disputed compounds and confirm purity (>95% via HPLC). For example, impurities in allyl sulfanyl derivatives can falsely inflate antimicrobial activity .

- Computational Modeling : Dock the compound into target proteins (e.g., VEGFR-2 using AutoDock Vina) to predict binding modes and rationalize inconsistent IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.